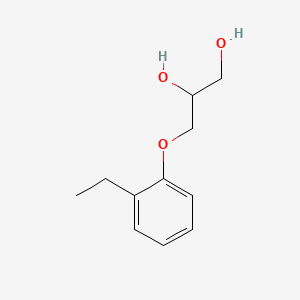

3-(2-Ethylphenoxy)propane-1,2-diol

Description

Contextualization within Aryl Glycerol (B35011) Ether Chemistry

Aryl glycerol ethers are characterized by a glycerol backbone linked to an aromatic ring via an ether bond. This structural motif is of paramount importance in the chemistry of natural polymers, particularly lignin (B12514952). Lignin, a complex aromatic polymer found in the cell walls of terrestrial plants, is rich in β-O-4 aryl ether linkages, which are a type of aryl glycerol ether structure. nih.govusda.govresearchgate.net These linkages represent the most abundant type of bond in lignin, accounting for approximately 50% of all linkages. usda.gov Consequently, the study of simpler aryl glycerol ether model compounds, such as 3-(2-Ethylphenoxy)propane-1,2-diol, is crucial for understanding the complex chemical behavior of lignin. nih.govusda.govnih.gov

The cleavage of the β-aryl ether bond is a key focus in research aimed at lignin valorization, the process of converting this abundant biopolymer into valuable chemicals and biofuels. frontiersin.org Understanding the mechanisms of this cleavage, which can be achieved through various chemical and biological methods, is fundamental to developing efficient biorefinery processes. nih.govfrontiersin.org

Structural Characteristics and Chemical Class Significance

The structure of this compound comprises a propane-1,2-diol unit attached to a 2-ethylphenyl group through an ether linkage.

Key Structural Features:

Glycerol Moiety: The propane-1,2-diol group provides two hydroxyl (-OH) groups, which can participate in hydrogen bonding and serve as sites for further chemical modification. ncert.nic.in The presence of adjacent hydroxyl groups defines it as a 1,2-diol. hmdb.ca

Aryl Group: The 2-ethylphenoxy group consists of a benzene (B151609) ring substituted with an ethyl group at the ortho position relative to the ether linkage. This substitution pattern influences the molecule's steric and electronic properties.

Ether Linkage: The ether bond (C-O-C) connects the aliphatic glycerol backbone to the aromatic ring, defining it as an aryl ether. This bond is a key target in degradation and derivatization studies. nih.gov

The significance of this chemical class extends beyond lignin chemistry. The glycerol ether structure is found in a variety of biologically active molecules and has been explored for its potential in pharmaceuticals and material science. nih.govacs.orgnih.gov The ability to tune the properties of these molecules by modifying the substituents on the aromatic ring makes them versatile scaffolds for chemical synthesis. acs.org

Physicochemical Properties of Related Compounds

While specific data for this compound is scarce, data for related compounds can provide insights. For instance, the closely related (2S)-3-(2-methoxyphenoxy)propane-1,2-diol has a molecular weight of 198.22 g/mol and an XLogP3 value of 1.4, indicating moderate lipophilicity. nih.gov

| Property | (2S)-3-(2-methoxyphenoxy)propane-1,2-diol |

| Molecular Weight | 198.22 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Note: This table presents data for a related compound to provide context due to the limited availability of data for this compound.

Rationale for Research Interest in this compound and its Derivatives

The research interest in this compound and its derivatives stems from several key areas:

Lignin Biodegradation Studies: As a model compound, it can be used to study the enzymatic and chemical degradation of lignin's β-O-4 linkages. nih.govusda.gov Understanding how microorganisms and their enzymes break down these structures is vital for developing biotechnological approaches to biomass conversion. nih.govfrontiersin.org

Medicinal Chemistry: Derivatives of 3-phenoxypropane-1,2-diol have shown promising biological activities. For example, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol has been reported to possess anti-inflammatory properties by inhibiting multiple kinases. nih.gov This suggests that the 3-phenoxypropane-1,2-diol scaffold could be a valuable starting point for the development of new therapeutic agents.

Surfactant and Material Science: Glycerol ethers, in general, are known for their amphiphilic properties and have been investigated as hydrotropes and components of surfactants. acs.org The specific substituents on the aromatic ring can be tailored to achieve desired properties for various applications.

Precursors for Chiral Compounds: The propane-1,2-diol moiety contains a chiral center, making these compounds useful as precursors in the synthesis of enantiomerically pure pharmaceuticals. For instance, derivatives of 3-chloropropane-1,2-diol are used in the synthesis of chiral beta-blockers.

Overview of Major Research Areas

The investigation of this compound and its chemical class falls into several major research areas:

Biocatalysis and Biorefineries: A significant area of research involves the use of enzymes, particularly from bacteria and fungi, to cleave the β-aryl ether bond in lignin model compounds. nih.govnih.govfrontiersin.org This research is fundamental to the development of sustainable methods for producing chemicals and fuels from lignocellulosic biomass.

Organic Synthesis and Catalysis: The development of novel synthetic routes to aryl glycerol ethers and efficient catalytic methods for their cleavage or modification is an active field of study. livescience.io This includes the use of various catalysts to achieve selective bond breaking under mild conditions.

Pharmacology and Drug Discovery: The synthesis and biological evaluation of derivatives of the 3-phenoxypropane-1,2-diol scaffold is a promising avenue for discovering new drugs with a range of activities, including anti-inflammatory and cardiovascular effects. nih.govnih.gov

Nutraceuticals and Food Science: Certain glycerol ethers have been studied for their potential health benefits and applications in food science. researchgate.net While not directly related to the ethylphenoxy derivative, this highlights the broader interest in the biological effects of this class of compounds.

Structure

2D Structure

Propriétés

IUPAC Name |

3-(2-ethylphenoxy)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-2-9-5-3-4-6-11(9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIWBPMQXVJEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-82-8 | |

| Record name | 1,2-Propanediol, 3-(o-ethylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-(o-ethylphenoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7149-82-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Investigations of 3 2 Ethylphenoxy Propane 1,2 Diol

Established and Novel Synthetic Routes

The synthesis of 3-(2-Ethylphenoxy)propane-1,2-diol can be achieved through several established routes common for aryloxypropanediols, primarily involving the formation of an ether linkage between 2-ethylphenol (B104991) and a three-carbon glycerol-derived synthon.

Precursor Reactivity and Functional Group Transformations

The core transformation in synthesizing this compound is a nucleophilic substitution reaction, typically a variation of the Williamson ether synthesis. In this approach, the sodium or potassium salt of 2-ethylphenol (the phenoxide) is generated by treatment with a base, which then acts as a nucleophile. This phenoxide attacks an electrophilic three-carbon precursor, leading to the desired ether bond.

Common C3 synthons for this reaction include:

Glycidol (2,3-epoxy-1-propanol): The phenoxide attacks the least substituted carbon of the epoxide ring, which upon workup yields the 1,2-diol.

3-Chloropropane-1,2-diol: A direct substitution where the chloride ion is the leaving group.

Glycerol (B35011) carbonate: This precursor reacts with the phenoxide, followed by hydrolysis to yield the diol.

The choice of precursor and reaction conditions (solvent, temperature, base) can influence the yield and purity of the final product.

Table 1: Key Precursors for the Synthesis of this compound This table is generated based on established synthetic routes for analogous aryloxypropanediols.

| Precursor Name | Role | Chemical Structure |

|---|---|---|

| 2-Ethylphenol | Aromatic Nucleophile Source |  |

| Glycidol | C3 Electrophilic Synthon |  |

| 3-Chloropropane-1,2-diol | C3 Electrophilic Synthon |  |

Electrochemical Synthesis Approaches for Related Diols

While specific literature on the electrochemical synthesis of this compound is not prominent, electrochemical methods represent a novel and green approach for the synthesis of diols in general. For instance, the dihydroxylation of alkenes can be achieved electrochemically using water as the oxygen source and KBr as a mediator. A paired electrolysis strategy using benzenediazonium (B1195382) salts as aryl radical precursors has also been developed for synthesizing complex aromatic structures. researchgate.net This approach, which involves the electrochemical reduction of a diazonium salt to form an aryl radical, could potentially be adapted for the synthesis of aryloxypropanediols, representing a modern, environmentally conscious alternative to traditional methods. researchgate.net

Utility as a Synthetic Intermediate for Complex Molecules

Aryloxypropane-1,2-diols are structurally related to a class of drugs known as β-blockers (beta-adrenergic blocking agents). For example, the related compound 3-(2-chloro-5-methylphenoxy)propane-1,2-diol (B13939564) is a known precursor in the synthesis of the non-selective β-blocker Bupranolol. sigmaaldrich.com The synthesis involves converting the diol to an epoxide, which is then opened by an amine (like tert-butylamine) to install the amino alcohol pharmacophore. Given this precedent, this compound is a valuable synthetic intermediate for the development of new, analogous pharmacologically active molecules. Its utility lies in the chiral diol moiety, which can be strategically functionalized to build more complex structures.

Chiral Resolution and Enantioselective Synthesis

The central carbon atom of the propane-1,2-diol moiety (C2) is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-. The separation and synthesis of single enantiomers are critical, as different enantiomers of a chiral drug often exhibit different pharmacological activities.

Spontaneous Resolution Techniques

Spontaneous resolution is a crystallization phenomenon where a racemic mixture separates into single-enantiomer crystals. aip.org This occurs if the compound forms a conglomerate, which is a physical mixture of homochiral crystals of the two enantiomers. researchgate.netaip.org In contrast, many chiral compounds crystallize as racemic compounds, where both enantiomers are present in a single crystal structure. researchgate.net

Studies on related 3-(2-halophenoxy)propane-1,2-diols have shown that the nature of the substituent on the aromatic ring determines the crystallization behavior. researchgate.net It was found that chloro-, bromo-, and iodo-substituted analogs form conglomerates, making them candidates for spontaneous resolution. researchgate.net Conversely, the unsubstituted phenoxy and 2-fluorophenoxy derivatives form racemic compounds. researchgate.net

For this compound, thermal analysis data provides insight into its solid-state properties.

Table 2: Thermal Properties of this compound Enantiomers Data sourced from AIP Publishing.

| Compound Form | Fusion Enthalpy (kJ/mol) | Melting Point (K) |

|---|---|---|

| Racemic (±) | 34.8 | 324.1 |

| (S)-enantiomer | 35.0 | 342.1 |

The melting point of the racemic form (324.1 K) is significantly lower than that of the pure (S)-enantiomer (342.1 K). This thermal behavior is characteristic of a system that forms a racemic compound, which typically presents a eutectic in its binary phase diagram. Therefore, spontaneous resolution via simple crystallization is unlikely for this specific compound.

Preferential crystallization, also known as resolution by entrainment, is a specific technique used to resolve conglomerates. aip.org The process involves creating a supersaturated solution of the racemate and then seeding it with a crystal of one of the desired enantiomers. This seed induces the crystallization of only that enantiomer from the solution.

The typical steps in a preferential crystallization cycle are:

Preparation: A supersaturated solution of the racemic mixture is prepared at a specific temperature.

Seeding: A small quantity of finely ground crystals of one pure enantiomer is added to the solution.

Crystallization: The solution is carefully agitated, allowing the seeded enantiomer to crystallize out of the solution. The concentration of the other enantiomer in the solution increases.

Isolation: The crystals are filtered off before the spontaneous crystallization of the opposing enantiomer begins.

Repetition: The mother liquor, now enriched in the other enantiomer, can be used for a subsequent crystallization cycle by seeding with crystals of that opposite enantiomer.

While a powerful technique, its application is limited to the approximately 5-10% of chiral compounds that form conglomerates. aip.org Based on the thermal data, this compound is not an ideal candidate for this specific resolution method. Alternative methods, such as diastereomeric salt formation or chiral chromatography, would likely be required for its effective resolution.

Conglomerate Formation and Related Phenomena

The crystallization behavior of chiral compounds determines whether they form a racemic compound or a conglomerate. In the case of the 3-(2-R-phenoxy)propane-1,2-diol series, the nature of the substituent on the phenyl ring plays a critical role. While analogues with halogen substituents like chloro and bromo tend to form conglomerates (a physical mixture of separate crystals of the two enantiomers), this compound crystallizes as a true racemic compound. researchgate.net This means that the crystal lattice is composed of an equal number of (R)- and (S)-enantiomers arranged in a regular, repeating pattern within the same unit cell. This distinction is fundamental to understanding its physical properties and potential resolution strategies.

Enantioselective Catalysis and Dihydroxylation Methods

The synthesis of enantiomerically pure vicinal diols is a significant challenge in organic chemistry. Enantioselective dihydroxylation of alkenes is a powerful method for achieving this. The most common and reliable of these methods is the osmium-catalyzed dihydroxylation. wikipedia.org

For the preparation of enantiopure this compound, a suitable precursor would be 3-(2-ethylphenoxy)prop-1-ene. The asymmetric dihydroxylation of this alkene, for example using the Sharpless dihydroxylation protocol, would yield the desired chiral diol. This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), and a chiral ligand from the cinchona alkaloid family. wikipedia.orglibretexts.org The choice of ligand, such as derivatives of (DHQ)₂PHAL or (DHQD)₂PHAL, dictates whether the (R)- or (S)-enantiomer of the diol is formed.

The general mechanism involves the formation of a cyclic osmate ester intermediate through a [3+2] cycloaddition between the alkene and the osmium tetroxide complex. wikipedia.org Subsequent hydrolysis of this intermediate cleaves the osmium-oxygen bonds to release the syn-dihydroxylated product. Alternative, non-osmium-based methods and enzymatic resolutions also present viable, though often less direct, pathways to the chiral diols. organic-chemistry.orgnih.govresearchgate.net

Preparation and Characterization of Stereoisomers (R)- and (S)-3-(2-Ethylphenoxy)propane-1,2-diol

The racemic form of this compound can be synthesized through standard etherification procedures, such as the reaction of 2-ethylphenol with 3-chloropropane-1,2-diol in the presence of a base. mdpi.com The preparation of the individual (R)- and (S)-stereoisomers requires a stereoselective approach, as described in the section on enantioselective catalysis, or the resolution of the racemate.

Once isolated, the enantiomers and the racemate are characterized by their distinct physical properties. A key characteristic is the melting point, which differs between the pure enantiomers and the racemic compound. Differential scanning calorimetry (DSC) is a precise method for determining these values. researchgate.net Specific optical rotation is another critical measure for characterizing the enantiomers, with each enantiomer rotating plane-polarized light to an equal but opposite degree.

Detailed studies on a series of substituted phenyl glycerol ethers have provided specific data for these compounds. researchgate.net

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

|---|---|---|

| (±)-3-(2-Ethylphenoxy)propane-1,2-diol (Racemate) | 51.0 | 34.8 nist.gov |

| (+)- or (-)-3-(2-Ethylphenoxy)propane-1,2-diol (Enantiomer) | 72.5 | 27.3 |

Crystal Engineering and Chiral Crystallization Phenomena

Phase Behavior of Enantiomers and Racemates

The phase behavior of enantiomeric mixtures provides insight into the solid-state interactions between the chiral molecules. For this compound, the binary melting point phase diagram, constructed by analyzing mixtures of varying enantiomeric compositions with DSC, confirms its nature as a racemic compound-former. researchgate.net

The phase diagram is characterized by two eutectic points and a central maximum corresponding to the melting point of the racemic compound (51.0 °C). This melting point is lower than that of the pure enantiomers (72.5 °C). This type of phase diagram is typical for systems where the heterochiral interactions (between R and S molecules) are stronger and more stabilizing in the crystal lattice than the homochiral interactions (R with R, or S with S), leading to the preferential formation of a distinct racemic compound. researchgate.net

Formation and Characterization of Racemic Compounds versus Conglomerates

The characterization of the racemic compound involves techniques that probe the crystal structure. Single-crystal X-ray diffraction (XRD) would definitively show both R and S enantiomers co-located within the crystal's unit cell. Furthermore, IR spectroscopy of solid samples can differentiate between a racemic compound and a conglomerate, as the vibrational modes in the ordered lattice of a racemic compound can differ from those in a simple mixture of enantiomeric crystals. researchgate.net

Thermodynamic Aspects of Crystallization (e.g., Enthalpy of Fusion, Entropy of Mixing, Free Energy of Formation of Racemic Compounds)

The thermodynamic parameters of crystallization quantify the stability of the racemic compound relative to its constituent enantiomers. The enthalpy of fusion (ΔfusH), measured by DSC, is a key parameter. researchgate.netnist.gov For this compound, the enthalpy of fusion for the racemic compound is significantly higher than that of the pure enantiomers, indicating a more stable crystal lattice. researchgate.net

From the phase diagram and thermochemical data, other thermodynamic quantities can be calculated. The entropy of mixing of the individual enantiomers in the liquid phase and, crucially, the Gibbs free energy of formation of the racemic compound from the enantiomers can be determined. A negative Gibbs free energy of formation at the melting point indicates that the formation of the racemic compound is a spontaneous process. researchgate.net

| Thermodynamic Parameter | Value | Notes |

|---|---|---|

| Melting Point (Racemate) | 324.1 K (51.0 °C) | researchgate.netnist.gov |

| Melting Point (Enantiomer) | 345.7 K (72.5 °C) | researchgate.net |

| Enthalpy of Fusion (ΔfusH) - Racemate | 34.8 kJ/mol | Represents the energy required to melt the racemic crystal lattice. researchgate.netnist.gov |

| Enthalpy of Fusion (ΔfusH) - Enantiomer | 27.3 kJ/mol | Represents the energy required to melt the enantiopure crystal lattice. researchgate.net |

| Free Energy of Formation (ΔGf) of Racemic Compound | -2.5 kJ/mol | Calculated at the melting point of the racemate; a negative value confirms stability. researchgate.net |

Solid-State Structural Analysis in Chiral Systems (e.g., X-ray Diffraction)

Detailed Research Findings

Research into the solid-state properties of this compound has been a component of broader investigations into the crystallization behavior of uniformly substituted phenyl glycerol ethers. A key study in this area was conducted by Bredikhin and colleagues, who explored the different types of chirality-driven crystallization within this class of compounds. Their work, referenced by the National Institute of Standards and Technology (NIST), provides thermal analysis data for the racemic form of this compound, which is a critical piece of the puzzle in understanding its solid-state characteristics.

While a complete, publicly accessible single-crystal X-ray diffraction dataset for this compound has not been identified in the surveyed literature, the work by Bredikhin et al. on related analogs provides a framework for what such an analysis would reveal. For instance, studies on similar compounds like 3-(2-chloro-5-methylphenoxy)propane-1,2-diol have detailed how racemic and single-enantiomer samples are characterized by single-crystal X-ray diffraction. researchgate.netebi.ac.uk These studies typically determine the absolute configuration of the chiral center using methods like the Flack parameter refinement and identify the key supramolecular synthons, which are recurring patterns of intermolecular interactions, such as hydrogen bonds. researchgate.netebi.ac.uk

In the case of this compound, the hydroxyl groups of the diol moiety are expected to be primary sites for hydrogen bonding, dictating the formation of extensive networks in the solid state. The nature of these hydrogen-bonding networks, whether they form between like enantiomers (homochiral) or unlike enantiomers (heterochiral), determines the type of crystalline solid that is formed.

Based on the thermal data for the racemic compound, a specific type of crystallization behavior can be inferred. The enthalpy of fusion for racemic 3-(2-ethylphenoxy)-propane-1,2-diol was determined to be 34.8 kJ/mol at a melting point of 324.1 K. This kind of data, when compared with the data for the pure enantiomers, helps to classify the racemic mixture as either a racemic compound, a conglomerate, or a solid solution.

Interactive Data Tables

Although specific X-ray crystallographic data for this compound is not available in the public domain, the following table presents the type of information that would be obtained from a single-crystal X-ray diffraction experiment. The data for the closely related compound, racemic 3-(2-chloro-5-methylphenoxy)propane-1,2-diol, is provided as a representative example to illustrate the nature of such findings. researchgate.netebi.ac.uk

Table 1: Representative Crystallographic Data for a Related Phenyl Glycerol Ether

| Parameter | Value (for rac-3-(2-chloro-5-methylphenoxy)propane-1,2-diol) |

|---|---|

| Chemical Formula | C₁₀H₁₃ClO₃ |

| Formula Weight | 216.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 14.987 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

This data is for a related compound and serves as an illustrative example.

The analysis of the crystal structure would reveal the specific bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of the molecules in the crystal. The comparison of the crystal structures of the racemic form and the pure enantiomers would provide a definitive explanation for the observed thermal properties and crystallization behavior.

Theoretical and Computational Chemistry of 3 2 Ethylphenoxy Propane 1,2 Diol and Analogs

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to calculate the properties of molecules. Ab initio and Density Functional Theory (DFT) are two of the most common methods employed for this purpose. global-sci.comglobal-sci.com DFT methods, in particular, are noted for their balance of accuracy and computational cost, making them suitable for analyzing organic compounds. researchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation of the molecule. For the analog 3-(2-methoxyphenoxy)propane-1,2-diol, calculations have shown that its optimized structure belongs to the C1 point group, which indicates it has no elements of symmetry. global-sci.com The electronic structure describes the distribution of electrons within this optimized geometry.

Theoretical calculations provide detailed data on bond lengths, bond angles, and dihedral angles. For instance, in a study of 2-methoxy-1,3-dioxolane, optimized bond lengths and angles calculated via DFT were found to be in close agreement with experimental values, with slight deviations attributed to the fact that calculations are performed on isolated molecules in the gaseous phase, whereas experiments often occur in a condensed phase. researchgate.net A similar level of accuracy would be expected for 3-(2-Ethylphenoxy)propane-1,2-diol.

Vibrational analysis is a computational technique that predicts the frequencies of molecular vibrations. These predicted frequencies can then be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.netlongdom.org

For an analog, 3-(2-methoxyphenoxy)propane-1,2-diol, a total of 78 normal modes of vibration were calculated. global-sci.com It is common for theoretical harmonic vibrational frequencies to be overestimated compared to experimental values. To correct for this, a scaling factor is often applied; for the DFT/B3LYP level of theory, a scaling factor of 0.9679 has been used. global-sci.com The analysis allows for a detailed assignment of vibrational modes, distinguishing between functional group regions (e.g., O-H stretching) and the lower frequency "fingerprint" region. global-sci.com

Polarizability (α) and hyperpolarizability (β) are measures of how the electron cloud of a molecule is distorted by an external electric field. These properties are crucial for understanding a molecule's non-linear optical (NLO) response. researchgate.net The calculation of these electric moments is an important application of computational chemistry. global-sci.com

For 3-(2-methoxyphenoxy)propane-1,2-diol, both polarizability and the first static hyperpolarizability have been calculated using various basis sets within both Hartree-Fock (HF) and DFT frameworks. global-sci.com The results provide insight into the molecule's potential for applications in NLO materials.

| Level of Theory | Basis Set | Mean Polarizability (α) (a.u.) | Total Hyperpolarizability (β_total) (a.u.) |

|---|---|---|---|

| HF | 6-311+G(2d,2p) | 124.93 | 158.46 |

| DFT/B3LYP | 6-311+G(2d,2p) | 133.53 | 293.55 |

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity by analyzing the molecule's orbitals. wikipedia.org Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. global-sci.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

In the computational study of 3-(2-methoxyphenoxy)propane-1,2-diol, the HOMO-LUMO energy gap was calculated to be 5.48934 eV. global-sci.com Analysis of the orbital distributions revealed that the HOMO is predominantly located over the phenyl ring region. In contrast, the LUMO shows Rydberg character and is situated at the alcoholic end of the molecule. global-sci.com This information is vital for predicting how the molecule will interact with other chemical species. malayajournal.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.423 |

| LUMO | -0.934 |

| Energy Gap (ΔE) | 5.489 |

A Molecular Electrostatic Potential Surface (MEPS) map is a three-dimensional visualization that illustrates the electrostatic potential on the surface of a molecule. libretexts.org It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack, as well as understanding hydrogen bonding interactions. researchgate.netuni-muenchen.de The map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

For 3-(2-methoxyphenoxy)propane-1,2-diol, MEPS analysis shows that the most negative potential is located around the oxygen atoms, identifying them as likely sites for electrophilic attack. global-sci.com The most positive potential is found around the hydroxyl hydrogen atoms, suggesting these are the primary sites for nucleophilic attack. global-sci.com The map also reveals that a large portion of the molecule has a neutral potential, indicated by green coloring. global-sci.com This detailed mapping of charge distribution provides a clear prediction of the molecule's reactive behavior. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The spatial arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. In the case of this compound and its analogs, hydrogen bonding is a dominant force, supported by other weaker interactions that collectively determine the crystal packing and polymorphism.

The propane-1,2-diol moiety is the primary driver for the formation of extensive hydrogen bonding networks in the crystal structures of these compounds. The hydroxyl groups can act as both donors and acceptors of hydrogen bonds, leading to the formation of robust supramolecular synthons (SMS). These synthons are predictable and reliable patterns of hydrogen bonds that guide the assembly of molecules into a crystalline lattice.

The formation of these hydrogen-bonded chains is a key factor in the crystallization process. The strength and directionality of these bonds provide the necessary stabilization for the formation of an ordered crystal lattice. While specific crystallographic data for this compound is not extensively detailed in the search results, it can be inferred that its crystallization behavior will be similarly dominated by hydrogen bonds originating from the diol group. The nature of the substituent on the phenoxy ring, in this case, the ethyl group, can influence the crystal packing through steric effects and weaker interactions, but the primary hydrogen bonding motifs are expected to be conserved.

The table below illustrates the types of supramolecular synthons observed in an analog of this compound, highlighting the role of chirality in determining the crystal structure.

| Compound Form | Supramolecular Synthon (SMS) Type | Description |

| Racemic 3-(2-chloro-5-methylphenoxy)propane-1,2-diol (B13939564) | Heterochiral Chain | Molecules with different configurations alternate in the chain. researchgate.netresearchgate.netresearchgate.net |

| Enantiopure (S)-3-(2-chloro-5-methylphenoxy)propane-1,2-diol | Homochiral Chain | All molecules in the chain possess the same configuration. researchgate.netresearchgate.netresearchgate.net |

Molecular Modeling Techniques in Support of Experimental Research

Molecular modeling has become an indispensable tool in chemical research, offering insights that can be difficult to obtain through experimental methods alone. Techniques such as molecular docking can be particularly valuable in predicting and understanding the interactions of molecules like this compound.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. This technique is widely used in drug discovery to predict the binding of a ligand to a protein's active site, but it can also be applied to understand the formation of molecular crystals by docking a molecule into a growing crystal lattice.

While specific molecular docking studies on this compound were not identified in the provided search results, the methodology's application to similar molecules demonstrates its potential. For instance, molecular docking has been successfully used to study the interactions of various organic molecules, including those with phenoxy groups, with biological targets. nih.govontosight.ai These studies typically involve defining a binding site and then using a scoring function to evaluate the different possible binding poses of the ligand, with lower binding energies indicating more favorable interactions. acs.org

In the context of this compound, molecular docking could be employed to:

Predict Crystal Packing: By treating a small cluster of molecules as a "receptor," docking simulations could predict how additional molecules would favorably add to the growing crystal, providing insights into the most stable crystal polymorph.

Screen for Co-crystal Formers: The technique could be used to predict the likelihood of this compound forming co-crystals with other molecules by calculating the binding energies of potential co-formers in a hypothetical co-crystal lattice.

The following table outlines the key parameters and potential outcomes of a hypothetical molecular docking study on this compound.

| Parameter | Description | Potential Outcome |

| Receptor | A defined molecular entity, such as a protein active site or a crystal lattice. | For crystallization studies, the receptor would be a cluster of this compound molecules. |

| Ligand | The molecule being docked. | A single molecule of this compound or a potential co-former. |

| Scoring Function | An algorithm that estimates the binding affinity for a given pose. | A ranked list of binding poses with corresponding binding energies, indicating the most likely interaction modes. |

| Binding Energy | The calculated strength of the interaction between the ligand and the receptor. | Lower binding energies suggest more stable and more likely crystal packing arrangements or intermolecular complexes. acs.org |

| Interaction Analysis | Identification of specific intermolecular contacts, such as hydrogen bonds. | A detailed map of the key interactions stabilizing the supramolecular structure. |

Mechanistic Studies of Biological Activity Excluding Clinical Efficacy and Safety

Exploration of 3-(2-Ethylphenoxy)propane-1,2-diol and its Aryl Glycerol (B35011) Ether Class for Bioactivity

The aryl glycerol ether class, to which this compound belongs, has been a subject of scientific inquiry, particularly in the context of lignin (B12514952) chemistry and the synthesis of biologically active molecules. nih.govacs.orgrsc.org The core structure, featuring a glycerol backbone linked to an aromatic ring via an ether bond, provides a versatile scaffold for chemical modification and has been explored for various applications.

The structure of this compound comprises a propane-1,2-diol moiety attached to a 2-ethylphenyl group through an ether linkage. This arrangement shares similarities with several known bioactive scaffolds. The propane-1,2-diol unit is a common feature in many biologically active molecules and is recognized for its ability to form hydrogen bonds, which can be crucial for interacting with biological targets. ncerthelp.comhmdb.ca

The aryl ether linkage is a key structural element in many natural products and synthetic compounds with diverse pharmacological activities. For instance, the related compound 3-(2-methoxyphenoxy)propane-1,2-diol has been used as a ligand in the synthesis of metal complexes that exhibit antibacterial and antifungal properties. researchgate.net Furthermore, compounds containing the propane-1,2-diol structure have been noted for their neuropsychopharmacological activity in animal studies. nih.gov The presence of the ethyl group on the phenyl ring can influence the compound's lipophilicity and steric profile, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with specific biological targets.

Table 1: Structural Comparison of this compound and Related Bioactive Compounds

| Compound | Core Scaffold | Key Functional Groups | Potential Bioactivity Contribution |

| This compound | Aryl Glycerol Ether | Propane-1,2-diol, Ether, Ethylphenyl | Hydrogen bonding, lipophilicity, steric interactions |

| Mephenesin (B1676209) | Aryl Glycerol Ether | Propane-1,2-diol, Ether, Methylphenyl | Muscle relaxant properties |

| Guaifenesin (B1672422) | Aryl Glycerol Ether | Propane-1,2-diol, Ether, Methoxyphenyl | Expectorant properties |

| 3-(phenylamino)propane-1,2-diol | Phenylamino-propanediol | Propane-1,2-diol, Amino | Implicated in Toxic Oil Syndrome, metabolized in vivo nih.gov |

Investigation of Molecular Mechanisms of Action (Hypotheses and Research Directions)

The molecular mechanisms underlying the potential biological activities of this compound are yet to be elucidated. However, based on its chemical structure, several hypotheses can be formulated to guide future research.

Aryl glycerol ethers and related structures have been shown to interact with various receptors. The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, is known to bind a wide range of aromatic compounds and mediate various physiological and toxicological effects. nih.gov It is conceivable that this compound could act as a ligand for AhR or other nuclear receptors, thereby modulating gene expression. Additionally, the structural resemblance to certain neurotransmitters or their precursors suggests the possibility of interaction with neuronal receptors, although this remains speculative without direct experimental evidence.

Structure-Activity Relationship (SAR) Hypotheses Derived from Analogous Compounds

Structure-activity relationship (SAR) studies of analogous aryl glycerol ethers can provide valuable insights into the potential bioactivity of this compound. By systematically modifying the structure of related compounds and observing the effects on their biological activity, researchers can deduce the importance of specific functional groups and structural features. researchgate.net

For example, in the case of mephenesin and guaifenesin, the nature and position of the substituent on the phenyl ring are critical for their respective pharmacological activities. The methyl group in mephenesin and the methoxy (B1213986) group in guaifenesin lead to distinct biological effects. This suggests that the ethyl group in this compound likely plays a significant role in determining its biological profile.

Table 2: Hypothetical SAR for Aryl Glycerol Ethers Based on Analogous Compounds

| Structural Modification | Hypothesized Effect on Bioactivity | Rationale |

| Altering the alkyl substituent on the phenyl ring | Modification of potency and selectivity | Changes in lipophilicity and steric interactions with the target binding site. |

| Changing the position of the substituent (ortho, meta, para) | Variation in biological activity | The position of the substituent affects the overall shape and electronic distribution of the molecule. |

| Modifying the glycerol backbone (e.g., esterification of hydroxyl groups) | Altered ADME properties and potential for prodrug design | Esterification can increase lipophilicity and affect metabolic stability. |

| Replacing the ether linkage with other functional groups (e.g., amine, ester) | Significant change in chemical properties and biological targets | The ether oxygen is a key hydrogen bond acceptor and contributes to the molecule's conformation. |

Biochemical Transformations and Metabolic Pathways in Vitro and Microbial Focus

Enzymatic Conversion Mechanisms of Propane-1,2-diol and its Derivatives

The enzymatic breakdown of propane-1,2-diol is a well-documented process involving several key enzymes that dictate the metabolic route depending on the environmental conditions.

The initial steps in the metabolism of propane-1,2-diol are catalyzed by two main classes of enzymes: diol oxidases and diol dehydratases.

Diol Oxidases: Under aerobic conditions, the metabolism of propane-1,2-diol is often initiated by a diol oxidase. nih.gov This enzyme catalyzes the oxidation of propane-1,2-diol to lactaldehyde. nih.gov Subsequently, lactaldehyde is further metabolized to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide. nih.gov

Diol Dehydratases: In contrast, under anaerobic or microaerophilic conditions, an inducible diol dehydratase (EC 4.2.1.28) plays a pivotal role. nih.govwikipedia.org This enzyme, which belongs to the family of lyases, specifically hydro-lyases, catalyzes the conversion of propane-1,2-diol to propionaldehyde (B47417). wikipedia.orgnih.gov Propanediol (B1597323) dehydratase is a coenzyme B12-dependent enzyme. wikipedia.orgnih.gov The systematic name for this enzyme class is propane-1,2-diol hydro-lyase (propanal-forming). wikipedia.org Two forms of this enzyme exist: one requiring a cobamide cofactor and another that is a glycyl radical enzyme. qmul.ac.ukgenome.jp

The following table summarizes the key enzymes involved in the initial conversion of propane-1,2-diol.

Table 1: Key Enzymes in Propane-1,2-diol Metabolism| Enzyme Class | Enzyme Name | EC Number | Cofactor | Product | Condition |

|---|---|---|---|---|---|

| Oxidoreductase | Diol Oxidase | - | - | Lactaldehyde | Aerobic |

| Lyase | Propanediol Dehydratase | 4.2.1.28 | Cobamide (Coenzyme B12) | Propionaldehyde | Anaerobic/Microaerophilic |

The metabolic pathway of propane-1,2-diol is significantly influenced by the level of oxygen present. nih.gov

Aerobic Pathway: In the presence of ample oxygen, bacteria such as Flavobacterium exclusively utilize the diol oxidase-initiated pathway. nih.gov This leads to the catabolism of propane-1,2-diol to lactaldehyde and then to pyruvate, which is ultimately oxidized to CO2 via the TCA cycle. nih.gov In some cases, the initial oxidation of propane-1,2-diol can be catalyzed by methanol (B129727) dehydrogenase, with lactate (B86563) being the product. microbiologyresearch.org

Microaerophilic and Anaerobic Pathways: Under low oxygen (microaerophilic) conditions, a dual pathway is observed. nih.gov Part of the propane-1,2-diol is catabolized through the oxidase pathway, while the remainder is converted by the inducible diol dehydrase to propionaldehyde. nih.gov In strictly anaerobic environments, the production of 1,2-PDO by various bacteria is common, often from substrates like fucose or rhamnose. nih.gov The conversion of lactaldehyde to S-1,2-PDO is carried out by propanediol oxidoreductase under these conditions. nih.gov The metabolism of 1,2-propanediol in bacteria like Propionibacterium freudenreichii under anaerobic conditions yields propionate (B1217596) and 1-propanol (B7761284). frontiersin.org

Microbial Biotransformation Studies

Microorganisms are adept at transforming propane-1,2-diol and its derivatives, leading to a variety of metabolic end products.

The microbial breakdown of propane-1,2-diol can result in several key metabolites. A notable example is the production of n-propanol. Under microaerophilic conditions, the propionaldehyde formed by diol dehydratase can be subsequently reduced to n-propanol, which serves as an end product of the metabolism. nih.gov This conversion helps in maintaining the redox balance within the microbial cell. frontiersin.org

In Propionibacterium freudenreichii, the metabolism of 1,2-propanediol leads to the formation of propionate, which generates ATP, and 1-propanol. frontiersin.org The production of 1-propanol from 1,2-propanediol has also been explored in metabolically engineered Escherichia coli. researchgate.net

Studies on a related compound, 3-(phenylamino)propane-1,2-diol, in mice have identified several urinary metabolites, including 2-hydroxy-3-(phenylamino)propanoic acid, 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol, and 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid. nih.gov These findings suggest that the propane-1,2-diol moiety is susceptible to oxidation in vivo. nih.gov

The following table outlines the microbial metabolites identified from the biotransformation of propane-1,2-diol.

Table 2: Identified Microbial Metabolites of Propane-1,2-diol| Parent Compound | Microorganism (example) | Condition | Key Metabolite(s) |

|---|---|---|---|

| Propane-1,2-diol | Flavobacterium sp. | Microaerophilic | Propionaldehyde, n-propanol |

| Propane-1,2-diol | Propionibacterium freudenreichii | Anaerobic | Propionate, 1-propanol |

| Propane-1,2-diol | Engineered Escherichia coli | Anaerobic | 1-propanol |

Chemical Reactivity in Biochemical Systems

The chemical structure of propane-1,2-diol derivatives, characterized by the presence of hydroxyl groups, dictates their reactivity in biochemical environments.

The hydroxyl groups of propane-1,2-diol and its derivatives can act as nucleophiles. ncert.nic.in This reactivity is fundamental to many biochemical transformations. For instance, alcohols can react with aldehydes and ketones in a nucleophilic addition to the carbonyl group. ncert.nic.in

In the context of its ether derivative, 3-(2-Ethylphenoxy)propane-1,2-diol, the primary and secondary alcohol functionalities are potential sites for enzymatic reactions such as oxidation or conjugation. The initial step in the metabolism of similar compounds, like glycerol (B35011), involves the activation of a C-O bond by an acidic, basic, or metallic site on a catalyst surface. acs.org The presence of the ether linkage in this compound may also be a target for enzymatic cleavage, although this would depend on the specific enzymes present in the biological system. The reactivity of the hydroxyl groups is also evident in their ability to form esters, a common step in the synthesis of chiral 1,2-diols. researchgate.net

Advanced Analytical Techniques in 3 2 Ethylphenoxy Propane 1,2 Diol Research

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of 3-(2-Ethylphenoxy)propane-1,2-diol. By analyzing the magnetic properties of its atomic nuclei, typically ¹H (proton) and ¹³C, chemists can map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of a related compound, 3-phenoxypropan-1,2-diol, the aromatic protons on the phenyl ring appear as multiplets in the downfield region (around δ 6.8-7.3 ppm). The protons of the propane-1,2-diol moiety are observed more upfield. For instance, the methine proton (CH) and methylene (B1212753) protons (CH₂) of the diol group, as well as the protons of the ether linkage, exhibit distinct chemical shifts and coupling patterns that confirm their connectivity. rsc.org The ethyl group in this compound would introduce additional characteristic signals: a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, providing clear evidence of its presence and position on the phenoxy ring.

¹³C NMR spectroscopy complements the proton data by providing the number of distinct carbon environments. The spectrum for 3-phenoxypropan-1,2-diol shows signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing at a characteristic downfield shift (around δ 158.7 ppm), and the carbons of the diol group appearing in the δ 60-75 ppm range. rsc.org The presence of the ethyl group would add two more signals to this region. Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to directly correlate proton and carbon signals, further solidifying the structural assignment. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Propan-1,2-diol Derivatives Note: Data is for the related compound 3-phenoxypropan-1,2-diol in [d6]DMSO and is illustrative of the expected regions for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis and Polymorph Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include a broad band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups in the diol. researchgate.net C-O stretching vibrations from the ether and alcohol functionalities typically appear in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching bands can be observed around 1450-1600 cm⁻¹, while C-H stretching from both the aromatic ring and the aliphatic chain will be present near 2850-3100 cm⁻¹. researchgate.net

Furthermore, IR spectroscopy is a valuable tool for studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions, such as hydrogen bonding. In a study on related 3-(2-halophenoxy)propane-1,2-diols, IR spectroscopy was used to differentiate between the racemic compound and the individual enantiomers in the solid state. researchgate.net Differential spectra highlighted the variations in hydrogen-bonding networks between the different crystalline forms. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be observed as a protonated molecule [M+H]⁺ or as an adduct with ions like sodium [M+Na]⁺. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For example, the calculated mass for the sodium adduct of the related 3-phenoxypropan-1,2-diol ([C₉H₁₂O₃+Na]⁺) is m/z 191.0679, with experimental values found to be very close to this. rsc.org

When subjected to harder ionization methods like Electron Ionization (EI), the molecule fragments in a predictable manner. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. For a similar compound, 3-phenoxy-1,2-propanediol, common fragmentation involves cleavage of the ether bond, leading to fragments corresponding to the phenoxy group and the propanediol (B1597323) side chain. nist.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.

Chiral Chromatography (e.g., HPLC for enantiomeric separation)

Since this compound possesses a chiral center at the C2 position of the propane (B168953) chain, it exists as a pair of enantiomers, (R)- and (S)-. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying these enantiomers. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

The development of a chiral HPLC method involves selecting an appropriate chiral column and mobile phase. For analogous compounds like 3-Tert-Butylamino-1,2-Propane-Diol, a cellulose-based CSP (Chiralpak IC) has proven effective. worldwidejournals.com The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol, with additives like formic acid and diethylamine (B46881) used to improve peak shape and resolution. worldwidejournals.com The ability to separate the enantiomers is crucial for controlling the enantiomeric purity of the final product, which is often a critical factor in pharmaceutical applications. worldwidejournals.com

Table 2: Example of Chiral HPLC Method Parameters for a Propan-1,2-diol Derivative Note: Data is for the related compound 3-Tert-Butylamino-1,2-Propane-Diol and serves as a model.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical properties of this compound as a function of temperature. Differential Scanning Calorimetry (DSC) is a key technique in this area.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the determination of thermal transitions such as melting point and enthalpy of fusion. For the racemic form of 3-(2-ethylphenoxy)-propane-1,2-diol, the enthalpy of fusion has been determined to be 34.8 kJ/mol at a melting temperature of 324.1 K (50.95 °C). nist.gov

Furthermore, DSC is instrumental in constructing binary phase diagrams for chiral compounds. By analyzing the melting behavior of mixtures with varying enantiomeric compositions, it is possible to determine whether the compound crystallizes as a racemic compound (a 1:1 compound of the two enantiomers in the crystal lattice) or a conglomerate (a physical mixture of separate crystals of each enantiomer). researchgate.net This information is critical for developing crystallization-based methods for resolving the racemate into pure enantiomers. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. In the study of this compound, DSC is employed to determine key phase transition parameters, such as melting points and enthalpies of fusion. This information is fundamental to understanding the compound's purity, thermal stability, and the energetics of its phase changes.

Research by Bredikhin and colleagues systematically investigated a series of chiral arylglycerol ethers, including this compound. nih.gov Their work involved the synthesis of both racemic and scalemic (mixtures of enantiomers in unequal proportions) forms of the compound. DSC was a central tool in measuring the melting points and enthalpies of fusion for these samples. nih.gov These experimental data were then used to derive further thermodynamic properties, such as the entropies of mixing for the enantiomers in the liquid state and the Gibbs free energies of formation for the racemic compound. nih.gov

The study of such thermal behavior is critical for constructing binary phase diagrams, which map the phase of a mixture of the two enantiomers as a function of temperature and composition. nih.gov For this compound, this analysis revealed that it undergoes spontaneous resolution upon crystallization, a phenomenon of significant interest in chiral separations. nih.gov

The National Institute of Standards and Technology (NIST) has compiled data from this research, providing a standardized reference for the thermal properties of the racemic form of this compound.

Table 1: Thermal Properties of Racemic this compound Determined by DSC

| Property | Value | Unit | Reference |

| Enthalpy of Fusion (ΔfusH) | 34.8 | kJ/mol | stenutz.eu |

| Melting Temperature | 324.1 | K | stenutz.eu |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is an essential analytical technique for the solid-state characterization of crystalline materials. It provides detailed information about the atomic and molecular arrangement within a crystal lattice, enabling the determination of the crystal structure, identification of different polymorphic forms, and assessment of sample crystallinity. mdpi.com While specific crystallographic data for this compound is not widely published, the application of XRD to this class of compounds is well-documented in the work of Bredikhin and his research group.

Their studies on closely related substituted phenyl glycerol (B35011) ethers, such as 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol (B13939564) and 3,4-dimethylphenyl glycerol ether, consistently utilize both single-crystal XRD (SC-XRD) and powder XRD (PXRD). researchgate.net SC-XRD allows for the precise determination of the molecular structure and packing in a single crystal, including the absolute configuration of chiral centers. PXRD is used to analyze the bulk crystalline properties of a sample, identify different crystalline phases (polymorphs), and monitor phase transformations. researchgate.net

In the context of the broader study on chiral arylglycerol ethers, the statement that spontaneous resolution was established for the ethyl analogue of mephenesin (B1676209) (which is this compound) strongly implies that crystallization and subsequent XRD analysis were performed to confirm the nature of the crystalline solid. nih.gov The ability to resolve enantiomers by crystallization is directly linked to their packing in the solid state, which is elucidated by XRD.

The investigation of polymorphism is another critical application of XRD. Different polymorphic forms of a compound can exhibit distinct physical properties, and XRD is the primary tool for their identification and characterization. For example, in the study of 3,4-dimethylphenyl glycerol ether, PXRD was instrumental in identifying and distinguishing between a stable racemic conglomerate and two metastable racemic compound modifications. researchgate.net This demonstrates the capability of XRD to unravel complex phase behavior in this family of compounds.

Table 2: Application of XRD in the Analysis of Substituted Phenyl Glycerol Ethers

| XRD Technique | Application | Relevance to this compound |

| Single-Crystal XRD (SC-XRD) | Determination of absolute molecular structure and crystal packing. | Ascertaining the three-dimensional arrangement of the molecule and how the individual enantiomers pack in the crystal lattice. |

| Powder XRD (PXRD) | Identification of crystalline phases and polymorphism. | Characterizing the solid form obtained from crystallization and identifying any potential different crystalline forms (polymorphs). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Ethylphenoxy)propane-1,2-diol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-ethylphenol and glycidol derivatives. Key steps include:

- Epoxide ring-opening : Reacting 2-ethylphenol with glycidol under basic conditions (e.g., KOH) at 60–80°C to form the diol .

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Yield improvements (e.g., 60–75%) are achieved by controlling stoichiometry, solvent polarity (e.g., THF or DMF), and reaction time .

Q. How is NMR spectroscopy applied to characterize this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from 2-ethylphenol), δ 3.6–4.2 ppm (methylene and methine protons from the glycerol backbone), and δ 1.2–1.4 ppm (ethyl group triplet) .

- 13C NMR : Signals at 149–155 ppm (ether-linked aromatic carbons), 70–75 ppm (C-O carbons), and 15–20 ppm (ethyl methyl group) .

- Validation requires comparison with literature spectra and spiking experiments to confirm purity .

Q. What safety and stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : Store at -20°C in inert atmospheres to prevent oxidation. Solvent solutions (e.g., DMSO) should be kept at -80°C for long-term stability .

- Decomposition Risks : Hydrolysis under acidic/basic conditions may regenerate phenol derivatives; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what analytical methods validate optical purity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralcel OD column with n-hexane/isopropanol/Et₂NH (80:20:0.1) at 1.0 mL/min. Retention times (tR) differentiate (R)- and (S)-enantiomers (e.g., tR = 9.9 min for (R)-enantiomer vs. 17.4 min for (S)-enantiomer) .

- Polarimetry : Specific rotation ([α]D20 = ±9.5°) confirms enantiomeric excess (≥99% ee) .

Q. What strategies address contradictory spectral data in structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine MS-DART (e.g., m/z 227.1 [M]+), NMR, and IR to resolve ambiguities. For example, MS-DART detects NH4+ adducts (m/z 244.1) to confirm molecular weight .

- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to trace signal origins in complex spectra .

Q. How can reaction pathways be optimized to minimize byproducts like regioisomers or ether-linked impurities?

- Methodological Answer :

- Regioselectivity Control : Employ bulky bases (e.g., DBU) to favor attack at the less hindered epoxide carbon .

- Byproduct Monitoring : LC-MS identifies impurities (e.g., 3-(4-substituted phenoxy) isomers) using fragmentation patterns (e.g., m/z 185 for dealkylated products) .

Q. What computational methods predict the compound’s reactivity in polymer synthesis or biological systems?

- Methodological Answer :

- DFT Calculations : Model electron density at the hydroxyl and ether groups to predict nucleophilicity (e.g., Fukui indices) .

- Molecular Docking : Simulate interactions with enzymes (e.g., lipases for esterification studies) using AutoDock Vina .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.